3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one
Overview
Description
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one is a chemical compound with the molecular formula C₇H₁₂O₇ and a molecular weight of 208.16 g/mol . . This compound is characterized by its oxolan-2-one ring structure with multiple hydroxyl groups, making it a polyhydroxy compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one typically involves the oxidation of D-galactose or D-glucose derivatives . The reaction conditions often include the use of oxidizing agents such as nitric acid or bromine water under controlled temperatures to ensure the formation of the desired lactone structure .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation processes to convert sugars into the desired lactone . These methods are advantageous due to their specificity and efficiency in producing high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone into its corresponding alcohols.
Substitution: Hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation Products: Heptonic acids.
Reduction Products: Heptitols.
Substitution Products: Esters and ethers of the original compound.
Scientific Research Applications
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one involves its interaction with specific enzymes and receptors in biological systems . The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- D-glycero-D-galacto-heptonic acid-4-lactone .
- Hepta-O-acetyl-D-glycero-D-galactoheptit .
- D-glycero-D-galacto-heptitol hepta acetate .
Uniqueness
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one is unique due to its specific lactone ring structure and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-08-7, 89-67-8, 5329-44-2 | |
Record name | NSC34634 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC2558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC2554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.